

# An In-depth Technical Guide to the Structural Characteristics of Palmitoyl Carnitine

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Compound of Interest		
Compound Name:	palmitoyl carnitine	
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### Introduction

Palmitoyl carnitine is a critical long-chain acylcarnitine that plays a central role in cellular energy metabolism. It is an ester derivative of L-carnitine and palmitic acid, the most common saturated fatty acid in animals and plants. Functioning as a key intermediate in the carnitine shuttle system, palmitoyl carnitine facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their subsequent β-oxidation and ATP production.[1] Beyond this canonical role, emerging research has implicated palmitoyl carnitine in a variety of cellular signaling pathways, including those involved in inflammation, calcium homeostasis, and neurodegeneration. Its amphiphilic nature and accumulation under certain pathological conditions, such as ischemia and metabolic disorders, underscore its significance as a bioactive lipid molecule and a potential biomarker.[2][3] This guide provides a detailed overview of the structural characteristics, physicochemical properties, and biological roles of palmitoyl carnitine, along with relevant experimental protocols for its study.

## **Core Structural Characteristics**

**Palmitoyl carnitine** is an amphiphilic molecule composed of a hydrophilic carnitine headgroup and a long, hydrophobic palmitoyl tail. The core carnitine structure is a quaternary ammonium compound, (3R)-3-hydroxy-4-(trimethylammonio)butanoate, which imparts a permanent positive charge.[4] This is linked via an ester bond at the  $\beta$ -hydroxyl group to palmitic acid, a 16-carbon saturated fatty acid.[1]



Key structural features include:

- Quaternary Ammonium Group: The trimethylammonium group provides a constant positive charge, making the carnitine moiety highly polar and water-soluble.
- Carboxyl Group: The carboxylate group of the butanoate backbone is negatively charged at physiological pH, making the molecule a zwitterion.
- Ester Linkage: The ester bond connecting the palmitoyl group to the carnitine backbone is susceptible to hydrolysis.
- Acyl Chain: The 16-carbon saturated palmitoyl chain is highly nonpolar, conferring hydrophobic properties to the molecule.
- Chirality: The biologically active form is the L-isomer, with the (R)-configuration at the chiral carbon (C3) bearing the hydroxyl group.[4]

This distinct amphiphilic structure is crucial for its function, allowing it to interact with both aqueous environments and lipid membranes. However, its long, flexible acyl chain prevents the generation of a single, stable 3D conformer, a characteristic noted in databases like PubChem. [5]

## Table 1: Structural and Chemical Identifiers for L-Palmitoyl Carnitine



Identifier	Value	Source(s)
IUPAC Name	(3R)-3-hexadecanoyloxy-4- (trimethylazaniumyl)butanoate	[4]
CAS Number	2364-67-2	
Chemical Formula	C23H45NO4	[5]
Molecular Weight	399.61 g/mol	
Monoisotopic Mass	399.33485892 Da	[5]
SMILES	CCCCCCCCCCCCC(=O) OINVALID-LINKC INVALID-LINK(C)C	[4]
InChI Key	XOMRRQXKHMYMOC- OAQYLSRUSA-N	

## **Physicochemical and Spectroscopic Properties**

The physical and chemical properties of **palmitoyl carnitine** are dictated by its amphiphilic and zwitterionic structure. These properties are fundamental to its biological transport, membrane interactions, and analytical detection.

## Table 2: Physicochemical Properties of L-Palmitoyl Carnitine



Property	Value	Source(s)
Physical State	White to off-white solid/powder	[6][7]
Water Solubility	Slightly soluble, requires heat or sonication	[7][8]
DMSO Solubility	Soluble	[6]
Predicted Water Solubility	1.2 x 10 <sup>-5</sup> g/L	[2]
Optical Activity ([α]/D)	$-17 \pm 2^{\circ}$ (c = 1 in methanol)	
XLogP3	7.7	[5]
Topological Polar Surface Area	66.4 Ų	[4][5]
Hydrogen Bond Donors	0	[5]
Hydrogen Bond Acceptors	5	[5]
Rotatable Bonds	20	[5]

### **Spectroscopic Data**

- Mass Spectrometry (MS): In positive ion electrospray ionization (ESI), palmitoyl carnitine is
  readily detected as a protonated molecule [M+H]+. A characteristic fragmentation pattern in
  tandem MS (MS/MS) involves the neutral loss of 59 Da (trimethylamine), producing a
  prominent fragment ion. This transition is commonly used for its quantification in multiple
  reaction monitoring (MRM) assays.[9]
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used for structural confirmation and purity assessment. The spectrum shows characteristic signals for the nine protons of the trimethylammonium group, the methylene and methine protons of the carnitine backbone, and the long aliphatic chain of the palmitoyl group.[10] 2D NMR techniques have been employed to study the interaction of palmitoyl carnitine with transporter proteins like the carnitine/acylcarnitine carrier (CAC).[11][12]

## **Biological Role and Signaling Pathways**

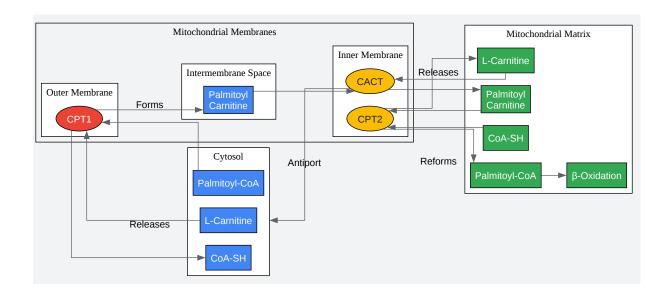


**Palmitoyl carnitine**'s primary and most well-understood role is in mitochondrial fatty acid oxidation. However, its accumulation in various tissues has been shown to modulate other critical signaling cascades.

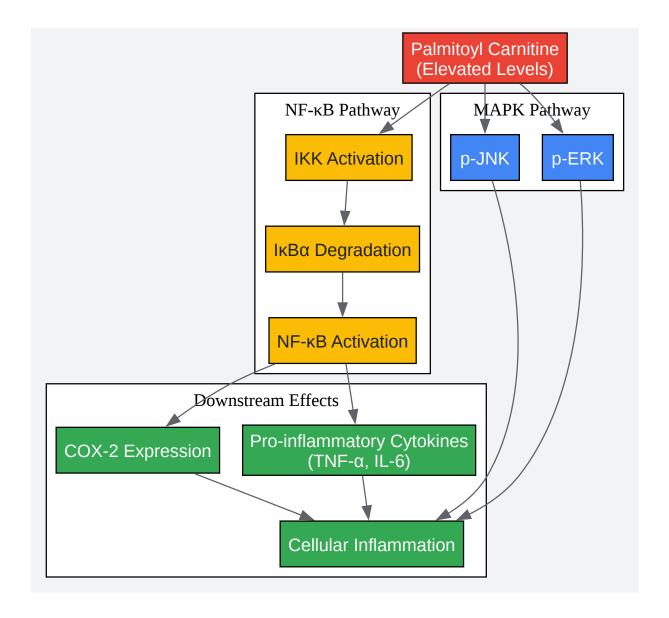
## The Carnitine Shuttle and Fatty Acid Oxidation

Long-chain fatty acids cannot passively cross the inner mitochondrial membrane. The carnitine shuttle, a multi-enzyme system, facilitates their transport. Palmitoyl-CoA is first converted to **palmitoyl carnitine** on the outer mitochondrial membrane by Carnitine Palmitoyltransferase 1 (CPT1). **Palmitoyl carnitine** is then transported across the inner membrane by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for free carnitine.[1][13] In the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts **palmitoyl carnitine** back to palmitoyl-CoA, which then enters the  $\beta$ -oxidation spiral to generate acetyl-CoA for the TCA cycle.[2][3]

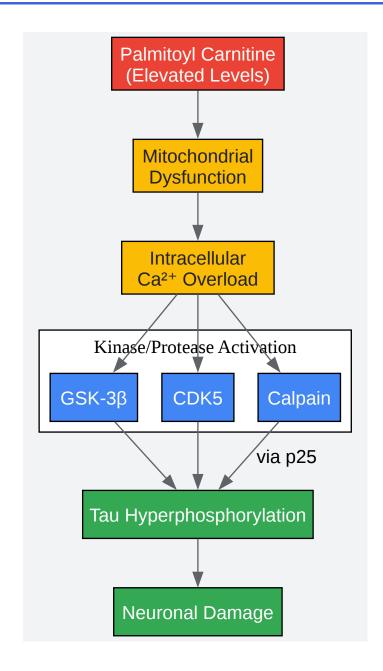




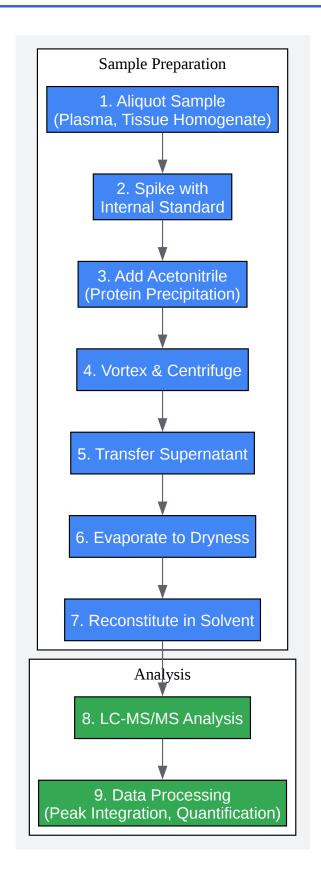












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